

cycloxydim degradation products in soil and water environments

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Compound of Interest

cycloxydim (ISO); 2-(Nethoxybutanimidoyl)-3-hydroxy-5(tetrahydro-2H-thiopyran-3yl)cyclohex-2-en-1-one

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An In-depth Technical Guide to the Degradation Products of Cycloxydim in Soil and Water Environments

Introduction

Cycloxydim is a selective, post-emergence cyclohexene oxime herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] It functions by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[3][4] Understanding the environmental fate of cycloxydim, particularly its degradation pathways and the products formed in soil and water, is essential for a comprehensive environmental risk assessment. This guide provides a detailed overview of the degradation products of cycloxydim, the pathways of their formation, quantitative degradation data, and the experimental protocols used for their study.

Degradation in the Soil Environment

In the soil, cycloxydim undergoes rapid and extensive degradation, primarily through microbial action and photolysis on the soil surface.

Aerobic Soil Degradation Pathway



Under aerobic conditions, the degradation of cycloxydim is very fast, with a reported half-life (DT50) of less than 9 hours in multiple soil types.[3][4] The primary degradation pathway involves a series of oxidation and cleavage reactions:

- Sulfoxidation: The initial and major transformation step is the oxidation of the sulfur atom within the thianyl ring to form cycloxydim sulfoxide (Cycloxydim-TSO).[3][4]
- Sulfone Formation: The sulfoxide can be further oxidized to form cycloxydim sulfone (Cycloxydim-TSO2).[3][4]
- Side-Chain Cleavage: Cleavage of the oxime ether side chain leads to the formation of imine metabolites such as cycloxydim-T1SO and cycloxydim-T2SO.[4]
- Ring Cleavage: Subsequent oxidative cleavage of the cyclohexenone ring results in the formation of substituted glutaric acid derivatives, notably 3-(3-thianyl) glutaric acid S-dioxide (Cycloxydim-TGSO2).[3][4]

The major metabolites identified in soil studies are Cycloxydim-TSO, Cycloxydim-TSO2, Cycloxydim-T1SO, and Cycloxydim-T2SO.[3][4]

Aerobic soil degradation pathway of Cycloxydim.

Quantitative Soil Degradation Data

The degradation rates of cycloxydim and its primary metabolites have been determined in various laboratory studies. The data highlights the non-persistent nature of the parent compound and the varying persistence of its metabolites.



Compound	DT50 (Half- Life) in Soil	Soil Type(s)	Conditions	Reference(s)
Cycloxydim	< 9 hours	Loamy Sand, Sandy Loam	20°C, dark, aerobic	[3][4]
Cycloxydim-TSO	9.3 - 10.6 days	Loamy Sand, Sandy Loam	20°C, dark, aerobic	[4]
Cycloxydim- TSO2	8.8 - 13 days	Loamy Sand, Sandy Loam	20°C, dark, aerobic	[3][4]
Cycloxydim- T2SO	19 - 291 days	Loamy Sand, Sandy Loam	20°C, dark, aerobic	[3][4]

Experimental Protocol: Aerobic Soil Metabolism Study

A representative experimental design for studying the aerobic degradation of cycloxydim in soil is as follows:

- Soil Selection and Preparation: Select representative soil types (e.g., loamy sand, sandy loam). The soil is sieved and its characteristics (pH, organic matter, texture) are determined.
 Moisture is adjusted to 40% of maximum water holding capacity.[4]
- Application: [14C]-labeled cycloxydim is applied to the soil samples at a concentration relevant to typical agricultural application rates (e.g., 0.8 mg/kg dry soil).[4]
- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.[4] Aerobic conditions are maintained, and CO2 traps are used to measure mineralization.
- Sampling: Samples are collected at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 119 days).[4]
- Extraction: Soil samples are extracted sequentially with solvents of increasing polarity, such as acetonitrile followed by an acetonitrile/water mixture, to recover the parent compound and its metabolites.[4]



- Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify [14C]-labeled compounds. Identification is confirmed using co-chromatography with reference standards and techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
- Data Evaluation: Degradation kinetics are modeled to calculate the DT50 and DT90 values for cycloxydim and its major degradation products.[4]

Degradation in the Water Environment

In aqueous systems, the degradation of cycloxydim is primarily driven by photolysis, as it is relatively stable to hydrolysis under typical environmental pH conditions.

Aqueous Degradation Pathway: Photolysis

Aqueous photolysis of cycloxydim and related cyclohexanedione herbicides is rapid.[5][6] The degradation process involves several key reactions:

- Photoisomerization: The commercial E-isomer of cycloxydim can undergo photoisomerization to the Z-isomer.[3][6]
- Oxidation: Similar to soil, photoinduced oxidation of the sulfur atom can occur, leading to the formation of cycloxydim sulfoxide (TSO) and sulfone (TSO2).[6][7]
- Cleavage of the N-O Bond: The primary photodegradation pathway for cyclohexanedione oximes involves the cleavage of the N-O bond of the oxime group, which can lead to the formation of imines.[8][9]
- Rearrangement and Cyclization: A Beckmann rearrangement followed by intramolecular cyclization can lead to the formation of oxazole-type metabolites, such as BH 517-T2S.[7][8]
 [10]

Aqueous photolysis pathway of Cycloxydim.

Quantitative Water Degradation Data

While specific DT50 values for cycloxydim in water are less frequently published than for soil, studies on structurally similar herbicides demonstrate that photolysis is a rapid and significant



dissipation route.

Compound	Process	DT50 (Half- Life)	Conditions	Reference(s)
Cycloxydim	Aqueous Photolysis	Rapid	Not specified	[5]
Sethoxydim	Aqueous Photolysis	~1 hour	Simulated sunlight	[6][9]
Profoxydim	Aqueous Photolysis	1.4 - 2.4 hours	Paddy water, simulated sunlight	[7][8]

Experimental Protocol: Aqueous Photolysis Study

A typical protocol for assessing the photolytic degradation of cycloxydim in water involves:

- Solution Preparation: A sterile, buffered aqueous solution (e.g., pH 7) is fortified with [14C]labeled cycloxydim.
- Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a Xenon arc lamp with appropriate filters to block wavelengths below 290 nm.[4] A constant temperature (e.g., 25°C) is maintained.
- Control Samples: Dark control samples are incubated under the same conditions but shielded from light to assess hydrolysis or other abiotic degradation.
- Sampling and Analysis: Aliquots of the solution are taken at various time points. The samples
 are analyzed by HPLC with radiometric detection and/or LC-MS/MS to separate and quantify
 the parent compound and its photoproducts.
- Quantum Yield Calculation: The data is used to calculate the first-order degradation rate constant and the environmental half-life. The quantum yield can also be determined to predict degradation rates under different light conditions.

Summary of Major Degradation Products



The following table summarizes the key degradation products of cycloxydim identified in soil and water environments.

Code Name	Chemical Name <i>l</i> Description	Environment(s)	
Cycloxydim-TSO	Cycloxydim sulfoxide	Soil, Water	
Cycloxydim-TSO2	Cycloxydim sulfone	Soil, Water	
Cycloxydim-T1SO	Imine metabolite of the sulfoxide	Soil	
Cycloxydim-T2SO	Imine metabolite of the sulfoxide	Soil	
BH 517-T2S	Oxazole metabolite	Water (Hydrolysis)	
Cycloxydim-5-OH-TSO	5-hydroxy cycloxydim sulfoxide	Plants (Soil uptake)	
Cycloxydim-TGSO2	3-(3-thianyl) glutaric acid S- dioxide	Soil (Ring Cleavage)	

Analytical Methodologies: The Common Moiety Approach

Due to the rapid degradation of the parent cycloxydim and the formation of numerous metabolites, regulatory monitoring often relies on "common moiety" analytical methods.[10][11] These methods quantify a range of cycloxydim-related residues by converting them to one or two specific molecules.

The residue definition for enforcement in plant and animal commodities is: Cycloxydim, its metabolites, and degradation products that can be oxidized to 3-(3-thianyl) glutaric acid S-dioxide (Cycloxydim-TGSO2) and 3-hydroxy-3-(3-thianyl) glutaric acid S-dioxide, expressed as cycloxydim.[3][11][12]

Experimental Workflow: Common Moiety Analysis



The workflow involves an initial oxidation step that funnels multiple precursors into a single analytical target.

- Extraction: Residues are extracted from the sample matrix (e.g., soil, plant tissue) using a solvent mixture like isopropanol/water.[11]
- Oxidation: The extract is treated with an oxidizing agent, typically hydrogen peroxide (H2O2) under alkaline conditions. This step converts cycloxydim and metabolites like TSO, TSO2, T1SO, and T2SO into the stable glutaric acid derivative, Cycloxydim-TGSO2.[11]
- Cleanup: The resulting acids are cleaned up, for example, by precipitation with calcium hydroxide (Ca(OH)2).[11]
- Analysis: The final analyte (Cycloxydim-TGSO2) is quantified using a sensitive instrumental technique, most commonly LC-MS/MS.[10][11] Alternatively, the acid can be esterified to form a dimethyl ester for analysis by Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).[11]

Workflow for the common moiety analysis of Cycloxydim.

Conclusion

Cycloxydim is a non-persistent herbicide in the environment. In soil, it degrades rapidly via microbial oxidation of the sulfur atom, followed by side-chain and ring cleavage, with a half-life of less than one day. In water, photolysis is the dominant degradation pathway, leading to isomerization, oxidation, and rearrangement products. Due to this rapid transformation, analytical methods for monitoring and enforcement typically rely on a common moiety approach, where cycloxydim and its key metabolites are oxidized to a stable glutaric acid derivative for quantification. This comprehensive understanding of its degradation products and pathways is vital for accurately assessing the environmental behavior and potential risks associated with the use of cycloxydim.

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